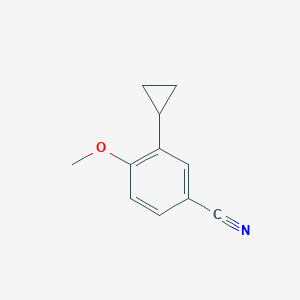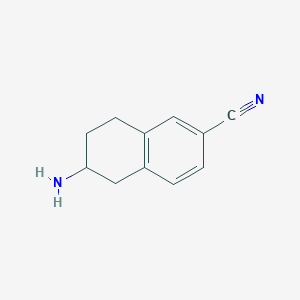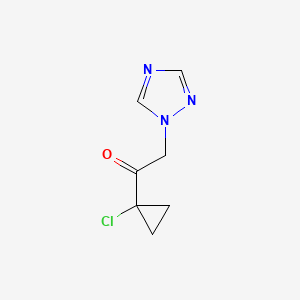
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a chlorocyclopropyl group and a triazole ring. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Formation of the Chlorocyclopropyl Group: This can be achieved through the chlorination of cyclopropane using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Coupling of the Two Fragments: The final step involves coupling the chlorocyclopropyl group with the triazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one: Similar structure but with a different triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-imidazol-1-yl)ethan-1-one: Contains an imidazole ring instead of a triazole ring.
1-(1-Chlorocyclopropyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the 1,2,4-triazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
122669-03-8 |
|---|---|
分子式 |
C7H8ClN3O |
分子量 |
185.61 g/mol |
IUPAC名 |
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C7H8ClN3O/c8-7(1-2-7)6(12)3-11-5-9-4-10-11/h4-5H,1-3H2 |
InChIキー |
OFBGUOXVCAKOPV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)CN2C=NC=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
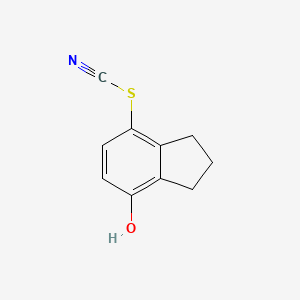


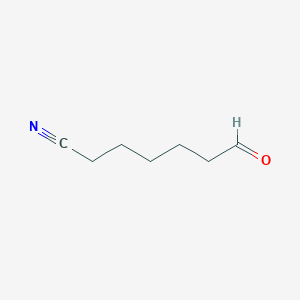
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)
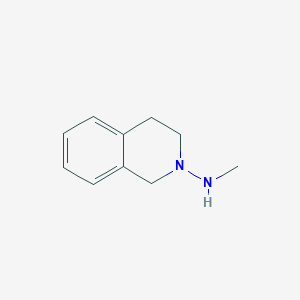
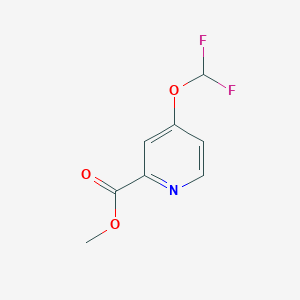
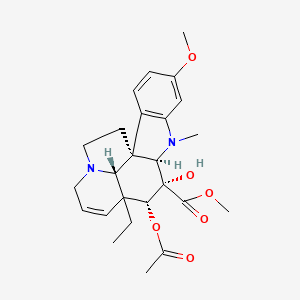
![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B8788026.png)
